molecular formula C10H16O B012438 (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol CAS No. 19894-98-5

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

Cat. No.: B012438
CAS No.: 19894-98-5
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-VGMNWLOBSA-N
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Description

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, also known as trans-Pinocarveol, is a bicyclic monoterpenoid alcohol. This compound is notable for its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a methylidene group and a hydroxyl group. It is a naturally occurring compound found in essential oils of various plants, particularly in coniferous trees.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of α-pinene oxide. This reaction typically uses a palladium catalyst under mild conditions to yield the desired product. Another method involves the acid-catalyzed rearrangement of α-pinene, followed by hydrolysis to obtain the alcohol.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine trees. The essential oil is subjected to fractional distillation to isolate the compound. Alternatively, large-scale synthesis can be performed using the catalytic hydrogenation method mentioned above, which is scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Yields ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Results in halides or esters depending on the reagent used.

Scientific Research Applications

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (1r,3s,5r)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (1r,3s,5r)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

The presence of both a methylidene group and a hydroxyl group in (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol makes it a versatile compound in organic synthesis. Its ability to undergo various chemical reactions and its natural occurrence in essential oils add to its uniqueness and value in research and industry.

Properties

IUPAC Name

(1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339508
Record name trans-Pinocarveol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (-)-trans-Pinocarveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1674-08-4, 19894-98-5, 547-61-5
Record name trans-Pinocarveol
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Record name (1R,3S,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=19894-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name trans-Pinocarveol
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Record name Pinocarveol, trans-(+)-
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Record name trans-Pinocarveol
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Record name (1α,3α,5α)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name [1R-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name PINOCARVEOL, TRANS-(+)-
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Record name PINOCARVEOL, TRANS-(±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-trans-Pinocarveol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5 °C
Record name (-)-trans-Pinocarveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 2
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 3
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 4
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 5
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 6
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

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